tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate: A Strategic Building Block in Kinase Inhibitor Design
tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate: A Strategic Building Block in Kinase Inhibitor Design
Executive Summary
The rational design of targeted therapeutics relies heavily on the availability of highly functionalized, orthogonally protected building blocks. tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate (CAS 1365272-94-1)[1] has emerged as a privileged intermediate in modern medicinal chemistry. Featuring a bulky, electron-withdrawing ethanesulfonyl group positioned ortho to a Boc-protected amine, this compound is specifically engineered for the synthesis of small-molecule kinase inhibitors[2][3]. This technical guide details the physicochemical profile, causal synthetic methodology, and downstream applications of this critical scaffold.
Physicochemical Profiling & Structural Analysis
The structural architecture of tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate provides unique steric and electronic properties that are highly sought after in drug discovery. The ethanesulfonyl moiety (-SO 2 CH 2 CH 3 ) serves as a potent, directional hydrogen-bond acceptor. In the context of kinase active sites, this group is frequently exploited to interact with the hinge region or solvent-exposed channels, while its steric bulk forces the adjacent aniline nitrogen out of coplanarity with the phenyl ring, pre-organizing the molecule into a bioactive conformation[2][4].
The tert-butyloxycarbonyl (Boc) group ensures the primary amine remains unreactive during upstream harsh oxidative or cross-coupling conditions, while allowing for traceless, mild acidic deprotection later in the synthetic sequence.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters of the compound, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior in downstream derivatives[1][5].
| Property | Value |
| Chemical Name | tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate |
| CAS Registry Number | 1365272-94-1 |
| Molecular Formula | C 13 H 19 NO 4 S |
| Molecular Weight | 285.36 g/mol |
| Topological Polar Surface Area (TPSA) | 80.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
De Novo Synthesis & Process Chemistry
The synthesis of tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate requires a carefully orchestrated sequence of reactions. The methodology below is designed as a self-validating system, incorporating in-process controls to ensure high yield and purity.
Expertise & Experience: Causality in Synthetic Design
A common pitfall in synthesizing sulfone-containing anilines is attempting to reduce the nitro group while a thioether intermediate is still present. Divalent sulfur (thioethers) strongly coordinates to palladium, severely poisoning the Pd/C catalyst used in hydrogenation. Therefore, the optimal workflow dictates that the thioether must be oxidized to the hexavalent sulfone prior to nitro reduction. The fully oxidized sulfone oxygen atoms do not poison the catalyst, allowing for quantitative reduction to the aniline, which is subsequently Boc-protected.
Fig 1: De novo synthetic workflow of tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbamate.
Step-by-Step Experimental Protocol: Synthesis Workflow
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Nucleophilic Aromatic Substitution (SNAr):
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Procedure: Dissolve 2-fluoronitrobenzene (1.0 eq) in anhydrous DMF. Slowly add sodium ethanethiolate (1.1 eq) at 0 °C. Stir at room temperature for 4 hours.
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Validation: Monitor by TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material spot disappears, yielding the highly non-polar 2-(ethylthio)nitrobenzene.
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Sulfide Oxidation:
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Procedure: Dissolve the crude thioether in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (mCPBA, 2.5 eq) portion-wise at 0 °C. Stir for 12 hours at room temperature.
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Validation: Quench with saturated aqueous Na 2 S 2 O 3 . LC-MS must confirm the M+H mass shift corresponding to the addition of two oxygen atoms (+32 Da), confirming complete conversion to 2-(ethanesulfonyl)nitrobenzene without residual sulfoxide.
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Catalytic Hydrogenation:
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Procedure: Dissolve the sulfone in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H 2 gas and stir vigorously under a hydrogen balloon for 6 hours.
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Validation: Filter through a pad of Celite to remove the catalyst. The resulting 2-(ethanesulfonyl)aniline will show a distinct primary amine stretch (~3300 cm −1 ) via IR spectroscopy and a lower retention time on reverse-phase LC-MS.
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Boc Protection:
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Procedure: Dissolve the aniline in THF. Add di-tert-butyl dicarbonate (Boc 2 O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Heat to 60 °C for 8 hours.
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Validation: Concentrate and purify via flash chromatography. The final product, tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate, is validated by the appearance of a massive 9H singlet (~1.5 ppm) in 1 H-NMR, corresponding to the tert-butyl group.
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Mechanistic Utility in Drug Discovery
The 2-(ethanesulfonyl)aniline scaffold is a recognized pharmacophore utilized in the synthesis of several clinical and preclinical candidates. For example, it is a direct precursor in the synthesis of bis-anilino pyrimidines targeting PAK1[2], 1,3,5-triazine derivatives like the ALK inhibitor ASP3026[3], and pyrazolopyrimidine amide inhibitors of PI3Kγ[4].
The Boc group allows researchers to perform complex functionalizations on other parts of the molecule before revealing the aniline nitrogen for final cross-coupling (e.g., Buchwald-Hartwig amination) or urea formation.
Fig 2: Downstream deprotection and Buchwald-Hartwig coupling for kinase inhibitors.
Step-by-Step Experimental Protocol: Deprotection & Coupling
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Acid-Mediated Deprotection:
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Procedure: Dissolve tert-butyl N-[2-(ethanesulfonyl)phenyl]carbamate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.
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Validation: The reaction will vigorously evolve CO 2 gas. Cessation of bubbling indicates reaction completion. Evaporate the solvent to yield the 2-(ethanesulfonyl)aniline TFA salt.
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Buchwald-Hartwig Amination:
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Procedure: Combine the aniline TFA salt (1.0 eq), an aryl halide (1.0 eq), Pd 2 (dba) 3 (0.05 eq), Xantphos (0.1 eq), and Cs 2 CO 3 (3.0 eq) in anhydrous 1,4-dioxane. Degas with argon for 10 minutes. Heat at 100 °C for 12 hours.
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Validation: The excess Cs 2 CO 3 neutralizes the TFA salt in situ, allowing the free amine to enter the catalytic cycle. LC-MS analysis of the crude mixture will confirm the formation of the highly conjugated diarylamine product.
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References
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Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors Title: Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors Source: Journal of Medicinal Chemistry (NIH/PMC) URL:[Link]
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1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor Title: 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]
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Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ) Title: Design, Synthesis, and Structure–Activity Relationship Optimization of Pyrazolopyrimidine Amide Inhibitors of Phosphoinositide 3-Kinase γ (PI3Kγ) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. 1365272-94-1 | CAS DataBase [m.chemicalbook.com]
- 2. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyl N-[2-(ethanesulfonyl)phenyl]carbaMate | 1365272-94-1 [chemicalbook.com]
